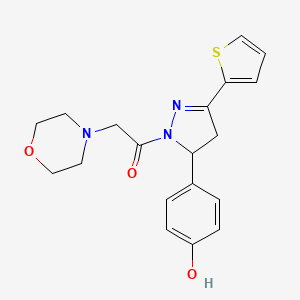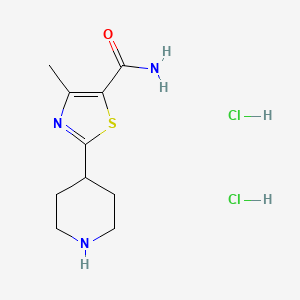
3-Methyl-3-(4-nitrophenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methyl-3-(4-nitrophenyl)butan-2-one” is an organic compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.23 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13NO3/c1-8(9(2)13)7-10-5-3-4-6-11(10)12(14)15/h3-6,8H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
The compound “this compound” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not available in the search results.Scientific Research Applications
Crystallographic Structure Analysis
The crystallographic structure of compounds related to 3-Methyl-3-(4-nitrophenyl)butan-2-one has been extensively studied. For example, the crystallographic structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one was disclosed through x-ray analysis, revealing its crystallization in the space group C2/c, providing insights into the molecular arrangement and potential applications in materials science (Shi & Jiang, 1999).
Solvatochromism and Probing Solvent Mixtures
The solvatochromic behavior of nitro-substituted phenolates, derived from 4-[[(4-nitrophenyl)methylene]imino]phenols, has been explored. These compounds demonstrate a reversal in solvatochromism and have been utilized as probes to investigate binary solvent mixtures. This provides a valuable tool for understanding solvent-solvent and solute-solvent interactions, critical for various applications in chemistry and material science (Nandi et al., 2012).
Catalysis and Conversion Processes
Research has also been focused on the catalytic conversion processes involving related compounds. The conversion of furfural over silica-supported NiFe bimetallic catalysts highlights the potential of using related molecular structures for enhancing the yield of specific products like 2-methylfuran. Such studies are crucial for developing more efficient catalytic processes in industrial chemistry and renewable energy applications (Sitthisa et al., 2011).
Synthesis and Characterization of NLO Materials
The synthesis and characterization of N-(4-nitrophenyl)-N-methyl-2-aminoacetonitrile (NPAN), a compound structurally related to this compound, underline the exploration of novel organic nonlinear optical (NLO) materials. The solubility, crystal growth, and optical properties of NPAN have been studied, offering insights into the development of advanced materials for optical storage and information processing technologies (Gao et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
3-methyl-3-(4-nitrophenyl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)11(2,3)9-4-6-10(7-5-9)12(14)15/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUJOZKEYOULOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-(5-nitrobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2673885.png)
![1-Butyl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2673887.png)
![2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2673888.png)

![1-butyl-5-(thiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2673896.png)
![2-[(4-methylphenyl)sulfonylamino]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2673899.png)






![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine](/img/structure/B2673907.png)
![3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B2673908.png)
